N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound characterized by its unique spirocyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the dimethylamino group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile to form the spirocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the dimethylamino group.
1-azaspiro[3.3]heptane: Another spirocyclic amine with a different substitution pattern.
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate: A derivative used in research for its unique properties
Uniqueness
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-10(2)7-3-8(4-7)5-9-6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
CYSIRRZWADCQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.